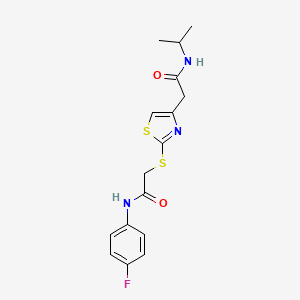

N-(4-氟苯基)-2-((4-(2-(异丙氨基)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

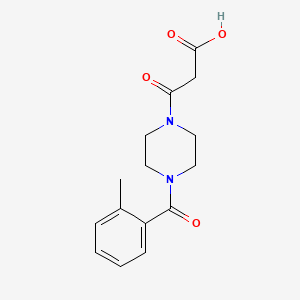

The compound N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a derivative of the N-phenylacetamide family, which has been explored for various biological activities. The presence of a thiazole ring and a fluorophenyl group suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, similar compounds within the N-phenylacetamide family have shown promising results in cancer treatment and antibacterial activities .

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives typically involves the introduction of a thiazole moiety into the amide scaffold. The papers provided detail the synthesis of compounds with similar structures, where the target compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS . These methods are likely applicable to the synthesis of N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, ensuring the correct structure and purity of the compound.

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an arylthiazole moiety, which is crucial for their biological activity. The fluorine atom on the phenyl ring could potentially increase the compound's lipophilicity and its ability to interact with hydrophobic pockets of biological targets . The isopropylamino group may also influence the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives is influenced by the functional groups present in the molecule. The thiazole ring can participate in hydrogen bonding and pi-pi interactions, which are important for the compound's biological activity. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups like fluorine could affect the reactivity of adjacent groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can enhance the compound's metabolic stability and membrane permeability. The thiazole ring contributes to the compound's rigidity, which can affect its binding to biological targets. The isopropylamino group may influence the basicity of the molecule, affecting its solubility and distribution in biological systems .

科学研究应用

合成和抗炎活性

Sunder 和 Maleraju (2013) 的一项研究探讨了 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺的新型衍生物的合成。这些化合物是通过使吡唑与各种取代的 N-(3-氯-4-氟苯基)-2-(4-氧代-2-硫代噻唑烷-3-基)乙酰胺反应合成的。化学结构通过 1H NMR、IR 和质谱得到证实,并对这些化合物进行了抗炎活性测试。其中,化合物 10a、10b 和 10d 表现出显着的抗炎活性,而 10c 表现出中等的活性 (Sunder & Maleraju, 2013).

合成和抗菌活性

Badiger 等人。(2013) 报道了一系列 4-(2-氯-4-氟苯基)-5-(4-取代苯硫基)-噻唑-2-胺/乙酰胺及其砜衍生物的合成。这些化合物通过亲核取代合成,并筛选了对革兰氏阴性菌和革兰氏阳性菌以及黑曲霉和白色念珠菌等真菌的抗菌活性 (Badiger et al., 2013).

合成和抗癌筛选

Abu-Melha (2021) 通过用苯甲酰氯试剂对前体进行杂环化合成了一系列 N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺化合物。这些化合物经过 DFT 计算以估计结构和光谱特征,并筛选了对各种癌细胞系的细胞毒活性。与 5-氟尿嘧啶相比,一些衍生物表现出显着的细胞毒性结果,尤其是在乳腺癌方面 (Abu-Melha, 2021).

N-苯乙酰胺衍生物的抗菌评估

Lu 等人。(2020) 设计并合成了一系列含有 4-芳基噻唑部分的新型 N-苯乙酰胺衍生物。评估了这些化合物对各种菌株的体外抗菌活性。与已知的抗菌剂相比,其中一种化合物表现出优异的活性,并通过 SEM 揭示细胞膜破裂来研究其作用机制 (Lu et al., 2020).

安全和危害

- Safety data is not readily available for this compound. Always handle chemicals with caution and follow proper safety protocols.

未来方向

- Investigate its potential as a drug candidate or explore its biological activity.

- Conduct further studies to understand its pharmacological properties and potential applications.

Remember that this analysis is based on available information, and additional research may yield more insights. If you need further details, consider consulting scientific literature or experts in the field. 🌟

属性

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBGIILQAXDHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![3-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529103.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B2529113.png)